Binding Site Orthogonality: TfR-T12 Binds a Distinct TfR Epitope vs. Transferrin
TfR-T12 binds to a different site on the transferrin receptor (TfR) compared to the natural ligand, transferrin. This orthogonal binding allows TfR-T12 to be internalized into TfR-expressing cells without competing with endogenous transferrin for receptor binding, potentially reducing interference with normal iron transport processes [1].
| Evidence Dimension | Binding Site Location |
|---|---|
| Target Compound Data | Distinct site on TfR, non-competitive with transferrin |
| Comparator Or Baseline | Transferrin binds to a different site on TfR; binding is competitive with itself |
| Quantified Difference | Orthogonal binding; no competitive inhibition |
| Conditions | Phage display discovery and subsequent in vitro binding assays |
Why This Matters
This orthogonal binding is crucial for researchers designing targeted drug delivery systems where minimizing disruption to endogenous physiological pathways is paramount.
- [1] Wängler C, Nada D, Höfner G, Maschauer S, Wängler B, Schneider S, Schirrmacher E, Wanner KT, Schirrmacher R, Prante O. In vitro and initial in vivo evaluation of (68)Ga-labeled transferrin receptor (TfR) binding peptides as potential carriers for enhanced drug transport into TfR expressing cells. Mol Imaging Biol. 2011 Apr;13(2):332-41. View Source
